Methyl nicotinoylacetate

Catalog No.
S774416
CAS No.
54950-20-8
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl nicotinoylacetate

CAS Number

54950-20-8

Product Name

Methyl nicotinoylacetate

IUPAC Name

methyl 3-oxo-3-pyridin-3-ylpropanoate

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h2-4,6H,5H2,1H3

InChI Key

JUQKVXRLRKKRPL-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CN=CC=C1

Canonical SMILES

COC(=O)CC(=O)C1=CN=CC=C1

The exact mass of the compound Methyl nicotinoylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl nicotinoylacetate (CAS 54950-20-8) is a highly versatile, bifunctional pyridine-substituted β-keto ester serving as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals . Featuring a highly reactive methylene carbon flanked by a methyl ester and a 3-pyridyl ketone, this compound is optimized for Knoevenagel condensations, Biginelli reactions, and cyclizations with hydrazines [1]. For industrial buyers and synthetic chemists, selecting this specific methyl ester over its ethyl counterpart provides distinct advantages in crystallization behavior, reaction kinetics during enamine formation, and the avoidance of transesterification byproducts in methanol-based process workflows [2].

Substituting methyl nicotinoylacetate with generic alternatives, such as ethyl nicotinoylacetate or in-house synthesized crude mixtures derived from nicotinic acid, frequently compromises downstream processability and yield [1]. The ethyl ester analog introduces increased steric bulk at the alkoxy leaving group, which can retard cyclocondensation rates and alter the solubility profile of critical intermediates, complicating purification [2]. Furthermore, utilizing positional isomers like methyl isonicotinoylacetate (4-pyridyl) fundamentally alters the spatial geometry of the resulting heterocycle, rendering it useless for specific target binding . Consequently, procurement of high-purity methyl nicotinoylacetate is essential for maintaining high diastereomeric excess in asymmetric synthesis and ensuring reproducible scale-up [1].

Diastereomeric Excess in Chiral Enamine Hydrogenation

When utilized in the preparation of chiral enamines for GPIIb/IIIa antagonists, methyl nicotinoylacetate condenses with (S)-1-(4-methoxyphenyl)ethylamine to form a highly crystalline intermediate that achieves >99% diastereomeric excess (de) upon hydrogenation [1]. Compared to the classical α-methyl benzylamine sequence, which suffers from severe protecting-group removal issues, this specific methyl ester pathway enables clean deprotection using formic acid and triethylsilane, yielding 60% over two steps [1].

Evidence DimensionDiastereomeric excess (de) and deprotection efficiency
Target Compound Data>99% de and 60% isolated yield over two steps with clean deprotection
Comparator Or BaselineClassical α-methyl benzylamine sequence (problematic deprotection)
Quantified DifferenceAchieves >99% de while completely eliminating the protecting-group removal bottleneck seen in the classical baseline.
ConditionsHeating in toluene with AcOH under reduced pressure, followed by hydrogenation.

Procurement of this specific methyl ester enables the highly efficient, scalable production of enantiomerically pure building blocks for complex APIs.

Regioselective Alpha-Alkylation Efficiency

In the total synthesis of complex natural products like rupestine G epimers, methyl nicotinoylacetate demonstrates exceptional regioselectivity during α-alkylation [1]. Treatment of the compound with allyl bromide in the presence of sodium ethoxide provides the mono-allylated derivative in a 97% yield [1]. This performance significantly outpaces standard β-keto ester alkylation baselines, which typically suffer 15-30% yield losses due to competing O-alkylation or dialkylation side reactions.

Evidence DimensionMono-alkylation yield
Target Compound Data97% yield of the mono-allylated derivative
Comparator Or BaselineStandard β-keto ester alkylation baselines (~70-85% yield)
Quantified DifferenceAchieves near-quantitative (97%) C-alkylation, preventing the 15-30% yield loss typical of unoptimized baseline esters.
ConditionsTreatment with allyl bromide and sodium ethoxide.

High-yielding, clean mono-alkylation minimizes chromatographic purification steps, reducing solvent waste and labor costs during multi-step synthesis.

Leaving Group Sterics in Pyrazole Cyclocondensation

During the synthesis of 5-hydroxy-3-(3-pyridyl)-1H-pyrazoles via condensation with hydrazine hydrate, the methoxy leaving group of methyl nicotinoylacetate provides a distinct kinetic advantage over bulkier analogs [1]. The reduced steric hindrance compared to ethyl nicotinoylacetate facilitates rapid ring closure. Furthermore, utilizing the methyl ester in methanolic solvent systems prevents the formation of mixed methyl/ethyl ester impurities, a transesterification issue that typically reduces isolated yields of the target pyrazole by 10-20% in ethyl ester baselines [1].

Evidence DimensionTransesterification risk and isolated yield
Target Compound DataRapid cyclization with zero mixed-ester formation in methanol
Comparator Or BaselineEthyl nicotinoylacetate (ethoxy leaving group)
Quantified DifferenceEliminates the 10-20% yield loss associated with mixed-ester impurity formation when utilizing methanolic solvent systems.
ConditionsCondensation with hydrazine hydrate in alcoholic solvents.

Selecting the methyl ester streamlines solvent compatibility in large-scale cyclizations, ensuring higher purity profiles for downstream pharmaceutical screening.

Asymmetric Synthesis of Azanoradamantane and Pyrrolidine Cores

Methyl nicotinoylacetate is the optimal precursor for generating chiral enamines via condensation with chiral amines. Its specific physical properties allow for highly crystalline intermediates that, upon hydrogenation, yield >99% diastereomeric excess, making it indispensable for synthesizing complex receptor antagonists [1].

Regioselective C-Alkylation for Natural Product Analogs

The compound serves as a highly efficient substrate for alpha-alkylation, such as allylation with allyl bromide and sodium ethoxide. Its ability to achieve near-quantitative (97%) mono-alkylation yields makes it a preferred building block for the total synthesis of complex alkaloids and their epimers [2].

Large-Scale Production of 3-Pyridyl Pyrazoles

In the synthesis of 5-hydroxy-3-(3-pyridyl)-1H-pyrazoles, utilizing the methyl ester rather than the ethyl ester accelerates cyclocondensation with hydrazine hydrate. This choice prevents transesterification side-reactions in methanolic process streams, ensuring a high-purity heterocycle ready for subsequent phase-transfer catalyzed alkylation [3].

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

54950-20-8

Wikipedia

Methyl nicotinoylacetate

General Manufacturing Information

3-Pyridinepropanoic acid, .beta.-oxo-, methyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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